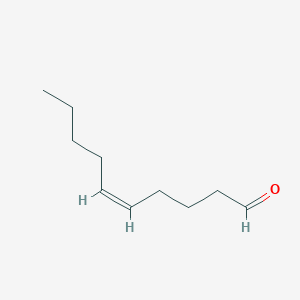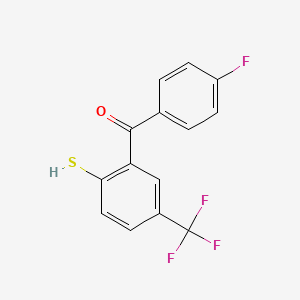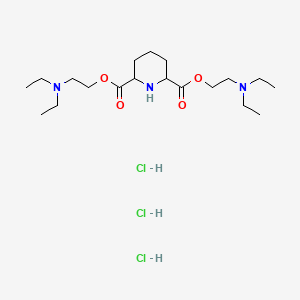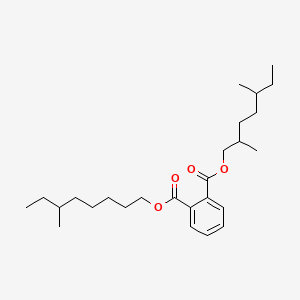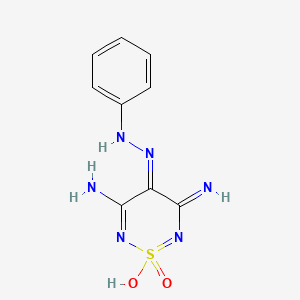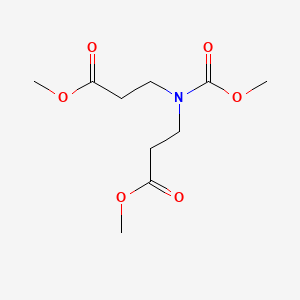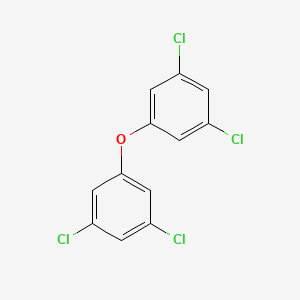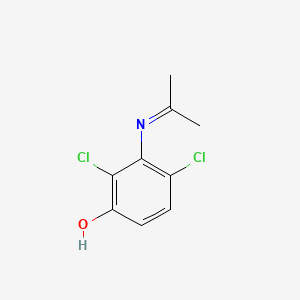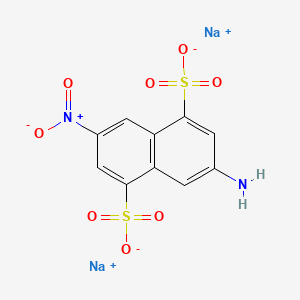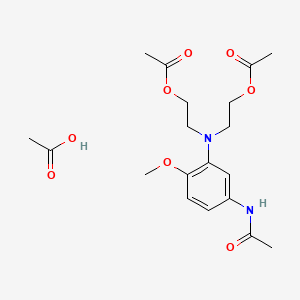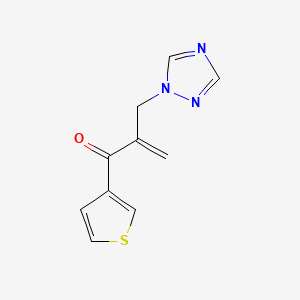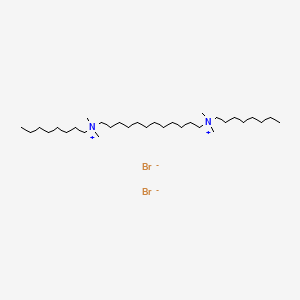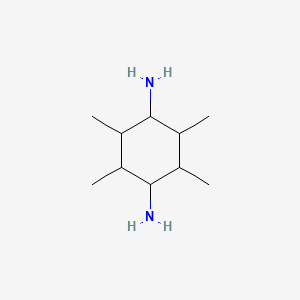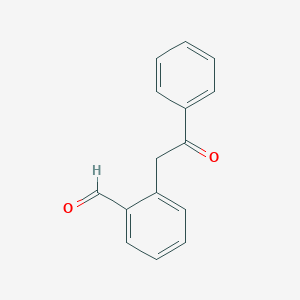
2-Formylbenzyl phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylbenzyl phenyl ketone is an organic compound with a unique structure that combines a formyl group, a benzyl group, and a phenyl ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzyl phenyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process by providing a stable and reusable catalytic surface.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formylbenzyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Formylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formylbenzyl phenyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-formylbenzyl phenyl ketone involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can be harnessed to inhibit specific enzymes or modify proteins, making the compound useful in drug design and biochemical research.
Comparaison Avec Des Composés Similaires
Benzyl phenyl ketone: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
2-Formylbenzoic acid: Contains a carboxylic acid group instead of a ketone, leading to different reactivity and applications.
Phenylacetone: Similar structure but with a methyl group instead of a formyl group, resulting in different chemical properties.
Uniqueness: 2-Formylbenzyl phenyl ketone is unique due to the presence of both a formyl group and a phenyl ketone, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
5669-11-4 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-phenacylbenzaldehyde |
InChI |
InChI=1S/C15H12O2/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clé InChI |
YSEUKWUDSZBMMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


